molecular formula C17H19BrN2OS B4832661 (4-BROMO-5-ETHYL-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE

(4-BROMO-5-ETHYL-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE

Cat. No.: B4832661
M. Wt: 379.3 g/mol
InChI Key: UFXMTJOUIZYSHH-UHFFFAOYSA-N
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Description

(4-BROMO-5-ETHYL-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE is a complex organic compound that features a brominated thiophene ring and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BROMO-5-ETHYL-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE typically involves the following steps:

    Formation of the Brominated Thiophene Ring: The starting material, 2-thiophenecarboxylic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-thiophenecarboxylic acid.

    Ethylation: The brominated thiophene is then ethylated using ethyl iodide and a base such as potassium carbonate to form 4-bromo-5-ethyl-2-thiophenecarboxylic acid.

    Coupling with Phenylpiperazine: The final step involves coupling the ethylated thiophene with 4-phenylpiperazine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

(4-BROMO-5-ETHYL-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding ethylthiophene derivative.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

(4-BROMO-5-ETHYL-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules.

    Biological Studies: Studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-BROMO-5-ETHYL-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpiperazine moiety is known to interact with serotonin receptors, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-BROMO-5-ETHYL-2-THIENYL)(4-METHYL-1-PIPERAZINYL)METHANONE
  • (4-BROMO-5-ETHYL-2-THIENYL)(1-PIPERIDINYL)METHANONE

Uniqueness

(4-BROMO-5-ETHYL-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE is unique due to the presence of the phenylpiperazine moiety, which imparts specific biological activity and receptor binding properties. This distinguishes it from other similar compounds that may lack the phenyl group or have different substituents on the piperazine ring.

Properties

IUPAC Name

(4-bromo-5-ethylthiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2OS/c1-2-15-14(18)12-16(22-15)17(21)20-10-8-19(9-11-20)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXMTJOUIZYSHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)N2CCN(CC2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-BROMO-5-ETHYL-2-THIENYL)(4-PHENYLPIPERAZINO)METHANONE

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